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molecular formula C10H20ClNO2 B8306336 Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride

Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride

Cat. No. B8306336
M. Wt: 221.72 g/mol
InChI Key: NWZDJGDJGKCAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868036B2

Procedure details

0.370 g of 2-methyl-2-piperidin-3(R,S)-yl-propionic acid methyl ester hydrochloride are dissolved in 0.5 ml of 3M NaOH. 2 ml of formic acid and 0.19 ml of formaldehyde (35% aqueous solution) are added and the reaction solution is warmed to 60° C. for 20 hours. The solution is cooled to room temperature, neutralised with 3M NaOH to pH 8-9 and extracted with dichloromethane (3×10 ml). The combined organic phases are washed with water (10 ml), dried over sodium sulphate and concentrated by evaporation. The residue is purified by means of flash chromatography (SiO2 60F) to provide the title compound as a colourless oil. Rf 0.19 (200:20:1 dichloromethane-methanol-25% conc. ammonia).
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:14])[C:5]([CH3:13])([CH:7]1[CH2:12][CH2:11][CH2:10][NH:9][CH2:8]1)[CH3:6].[CH:15](O)=O.C=O>[OH-].[Na+]>[CH3:2][O:3][C:4](=[O:14])[C:5]([CH3:6])([CH:7]1[CH2:12][CH2:11][CH2:10][N:9]([CH3:15])[CH2:8]1)[CH3:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
Cl.COC(C(C)(C1CNCCC1)C)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
0.19 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×10 ml)
WASH
Type
WASH
Details
The combined organic phases are washed with water (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue is purified by means of flash chromatography (SiO2 60F)

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)(C1CN(CCC1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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